molecular formula C16H11ClN2OS B5687637 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5687637
M. Wt: 314.8 g/mol
InChI Key: OHXHEHNTSIBWMV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as CTB, is a chemical compound with potential applications in scientific research. It belongs to the class of thiazole derivatives and has a molecular formula of C16H11ClN2OS. CTB has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its relatively low cost and easy availability. However, one limitation is its low solubility in water, which may make it difficult to use in certain experimental setups. Additionally, the potential toxicity of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide should be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research involving 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide could be further investigated as a fluorescent probe for the detection of other metal ions in biological systems. Finally, the development of new synthesis methods for 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide could lead to improved purity and yield, making it a more useful compound for scientific research.

Synthesis Methods

The synthesis of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-phenyl-2-aminothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-8-4-7-12(9-13)15(20)19-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXHEHNTSIBWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide

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